![molecular formula C8H11NO3 B13797758 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)](/img/structure/B13797758.png)
7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI): is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) typically involves the use of cyclopentenes and palladium-catalyzed reactions. One method includes the 1,2-aminoacyloxylation of cyclopentenes to produce oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction proceeds efficiently with a broad array of substrates, and the products can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the use of palladium-catalyzed reactions and other advanced organic synthesis techniques are likely employed to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) undergoes various chemical reactions, including electrophilic chalcogenation reactions. These reactions involve the addition of electrophilic species such as sulfenylation and selenenylation . The reactions proceed trans-stereospecifically with the formation of 1,2-addition products .
Common Reagents and Conditions: Common reagents used in these reactions include electrophilic chalcogen species. The reactions are typically carried out under controlled conditions to ensure the desired stereospecificity and regioselectivity .
Major Products: The major products formed from these reactions are 1,2-addition products resulting from the exo-attack by the electrophile .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In the field of biology and medicine, 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) is studied for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents .
Industry: In industry, this compound is used in the production of various chemical products. Its unique structure and reactivity make it a valuable component in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[221]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) involves its interaction with specific molecular targets and pathways its unique structure suggests that it may interact with various biological molecules, leading to its observed effects .
Comparison with Similar Compounds
- 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate
- (1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness: 7-Azabicyclo[2.2.1]heptane-1-carboxylicacid,2-oxo-,methylester,(1R,4S)-(9CI) is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic framework.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-12-7(11)8-3-2-5(9-8)4-6(8)10/h5,9H,2-4H2,1H3/t5-,8+/m0/s1 |
InChI Key |
VCGOAYLNYLFPAL-YLWLKBPMSA-N |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H](N1)CC2=O |
Canonical SMILES |
COC(=O)C12CCC(N1)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


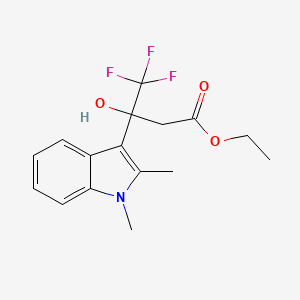

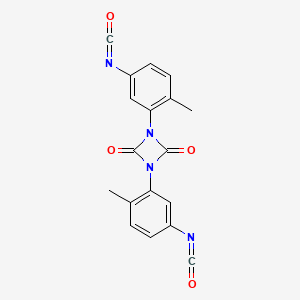
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13797692.png)
![4-[2-(4-Ethylphenyl)ethyl]morpholine](/img/structure/B13797696.png)
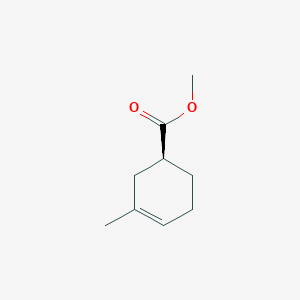

![4-Chloro-3-[[2-(2,4-dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797714.png)
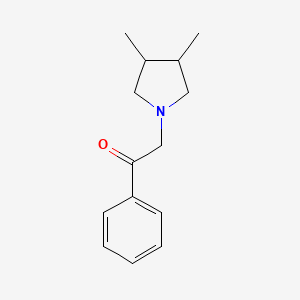

![4-[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)methoxy]benzoic acid](/img/structure/B13797725.png)

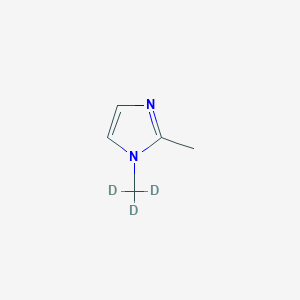
![Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate](/img/structure/B13797735.png)
